2-Propyne-1-thiol

Catalog No.
S1915929
CAS No.
27846-30-6
M.F
C3H4S
M. Wt
72.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propyne-1-thiol

CAS Number

27846-30-6

Product Name

2-Propyne-1-thiol

IUPAC Name

prop-2-yne-1-thiol

Molecular Formula

C3H4S

Molecular Weight

72.13 g/mol

InChI

InChI=1S/C3H4S/c1-2-3-4/h1,4H,3H2

InChI Key

BHLUERUPCAAQGF-UHFFFAOYSA-N

SMILES

C#CCS

Canonical SMILES

C#CCS

2-Propyne-1-thiol, also known as allyl mercaptan, is an organic compound with the molecular formula C₃H₄S. It features a linear structure characterized by a thiol group (-SH) attached to a propene backbone, making it a member of the thiol family. The compound is recognized for its distinctive odor, often described as similar to that of garlic or onions, which is typical of many organosulfur compounds. Its chemical structure can be represented as CH₂=C(CH₃)SH, indicating the presence of both a double bond and a thiol group .

Typical of thiols and alkenes:

  • Nucleophilic Addition: The thiol group can act as a nucleophile, allowing it to react with electrophiles in various substitution reactions.
  • Oxidation: 2-Propyne-1-thiol can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions.
  • Polymerization: Under certain conditions, 2-propyne-1-thiol can undergo polymerization to form polysulfides or other polymeric materials.

These reactions highlight its versatility in organic synthesis and potential applications in material science .

2-Propyne-1-thiol can be synthesized through several methods:

  • Hydrolysis of Propyne: This method involves the reaction of propyne with hydrogen sulfide in the presence of an acid catalyst.
  • Alkylation Reactions: Using sodium hydrosulfide and an alkyl halide (such as 1-bromopropane) can yield 2-propyne-1-thiol through nucleophilic substitution.
  • Direct Addition: The addition of hydrogen sulfide across an alkene can also produce this compound under specific conditions .

2-Propyne-1-thiol has several applications:

  • Flavoring Agent: Due to its strong odor reminiscent of garlic and onions, it is used as a flavoring agent in food products.
  • Chemical Intermediate: It serves as a precursor for various chemical syntheses, particularly in the production of other organosulfur compounds.
  • Research Tool: Its unique properties make it useful in biochemical research and studies involving sulfur chemistry .

Several compounds share structural and functional similarities with 2-propyne-1-thiol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Propane-1-thiolC₃H₈SColorless liquid with strong odor; used in insecticides.
Propene-1-thiolC₃H₆SSimilar structure; involved in similar reactions but less pungent.
Isopropyl mercaptanC₃H₈SA branched thiol; commonly used as an industrial chemical.
Allyl mercaptanC₃H₆SAnother name for 2-propyne-1-thiol; shares similar applications.

Each of these compounds exhibits distinct properties and applications but shares the common feature of containing sulfur within their molecular structure, influencing their reactivity and biological roles .

XLogP3

0.6

Other CAS

27846-30-6

Wikipedia

2-Propyne-1-thiol

Dates

Modify: 2024-02-18

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